N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide
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Overview
Description
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a pyrazinylamino sulfonyl phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)-3-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield 3-methylbenzamide.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzamide using methanol and a suitable catalyst.
Attachment of the Pyrazinylamino Sulfonyl Phenyl Group: This step involves the reaction of 3-methoxypyrazine with sulfonyl chloride to form the sulfonyl derivative, which is then coupled with the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)-3-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy and pyrazinyl groups can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
- N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Uniqueness
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)-3-METHYLBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances solubility, while the pyrazinylamino sulfonyl phenyl group provides specificity in biological interactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H18N4O4S/c1-13-4-3-5-14(12-13)18(24)22-15-6-8-16(9-7-15)28(25,26)23-17-19(27-2)21-11-10-20-17/h3-12H,1-2H3,(H,20,23)(H,22,24) |
InChI Key |
CYMZRNVWEXUOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Origin of Product |
United States |
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